Encequidar hydrochloride

P-gp Gut-restricted Pharmacokinetics

Oral P-gp substrates face bioavailability barriers; systemic inhibitors risk toxicity. Encequidar HCl solves both: a gut-restricted, highly selective P-gp inhibitor (MDR1 IC50=0.63 nM; >1,700-fold over BCRP) with minimal absorption. • Gut-specific: no IV paclitaxel AUC change (0.93-fold) vs 2.55-fold for elacridar. • 5-20× oral exposure boost in preclinical species. • Clean DMPK tool: spares hepatic & BBB P-gp. • Ideal for oral chemo formulations (paclitaxel/docetaxel). Packaged with batch-specific CoA; ambient shipping.

Molecular Formula C38H37ClN6O7
Molecular Weight 725.2 g/mol
CAS No. 849675-88-3
Cat. No. B8742963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncequidar hydrochloride
CAS849675-88-3
Molecular FormulaC38H37ClN6O7
Molecular Weight725.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl
InChIInChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H
InChIKeyKAQQJKZDBBMBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Encequidar Hydrochloride: First-in-Class Gut-Restricted P-gp Inhibitor


Encequidar hydrochloride (HM30181 hydrochloride) is a first-in-class, minimally absorbed, gut-specific oral inhibitor of the P-glycoprotein (P-gp) efflux transporter [1]. By selectively binding to and inhibiting P-gp in the intestinal epithelium, it prevents the efflux of substrate drugs back into the gastrointestinal lumen, thereby enhancing their oral bioavailability [2]. Unlike earlier P-gp inhibitors that caused systemic toxicity due to their own absorption, encequidar was rationally designed for poor oral bioavailability (<10% in preclinical species), localizing its inhibitory effect to the gut and mitigating risks such as bone marrow suppression [3].

Encequidar vs. Other P-gp Inhibitors


Generic substitution of encequidar hydrochloride with other P-gp inhibitors is not scientifically valid due to fundamental differences in systemic absorption, potency, and selectivity profiles. While compounds like elacridar, tariquidar, and zosuquidar also inhibit P-gp, they are systemically absorbed and inhibit P-gp in tissues beyond the gut, leading to off-target toxicities [1]. In a direct head-to-head study in rats, elacridar significantly increased the AUC of intravenously administered paclitaxel (2.55-fold), demonstrating systemic P-gp inhibition, whereas encequidar did not (0.93-fold), confirming its gut-restricted action [2]. Furthermore, encequidar exhibits an IC50 of 0.63 nM against MDR1, making it up to 20-50 times more potent than the third-generation inhibitor tariquidar, and over 15,000 times more selective for P-gp over BCRP . These quantitative differences in pharmacokinetic disposition, potency, and target selectivity directly impact experimental outcomes and preclude simple interchangeability.

Encequidar Hydrochloride: Scientific Evidence


Gut-Restricted vs. Systemic P-gp Inhibition

Encequidar's defining feature is its minimal systemic absorption, which localizes P-gp inhibition to the intestinal epithelium, a stark contrast to systemically absorbed inhibitors like elacridar. This was quantified in a direct comparative study [1].

P-gp Gut-restricted Pharmacokinetics Drug-Drug Interaction

Oral Paclitaxel Bioavailability Equivalence

In a randomized crossover clinical trial, oral paclitaxel co-administered with encequidar (oPac+E) achieved pharmacokinetic equivalence to a standard 80 mg/m² IV paclitaxel infusion, a feat not possible with other P-gp inhibitors [1].

Oral Chemotherapy Bioavailability Paclitaxel Pharmacokinetics

High P-gp Selectivity over BCRP

Encequidar exhibits exceptionally high potency and selectivity for P-gp, with an IC50 of 0.63 nM against MDR1, and a >15,000-fold selectivity window over the related efflux transporter BCRP, a property not shared by other inhibitors like elacridar which potently inhibits both [1].

P-gp BCRP IC50 Selectivity Transporter

P-gp Substrate Bioavailability Boost

In a comprehensive preclinical study, co-administration of encequidar consistently boosted the oral exposure of various P-gp probe substrates by 5- to 20-fold in rats, dogs, and monkeys, demonstrating robust and predictable pharmacokinetic enhancement across species [1].

Bioavailability P-gp Preclinical Pharmacokinetics Booster

Reduced Neurotoxicity vs. IV Paclitaxel

In a clinical study of weekly oral paclitaxel with encequidar (oPAC+E) in patients with advanced breast cancer, the rate of peripheral neuropathy was notably low compared to historical rates for IV paclitaxel, a key dose-limiting toxicity [1].

Neurotoxicity Safety Paclitaxel Clinical Adverse Events

Cryo-EM Structure: Distinct P-gp Binding

Cryo-electron microscopy structures reveal that encequidar binds to a distinct site on human P-gp compared to tariquidar, zosuquidar, and elacridar, which is supported by mutational analysis showing differential effects on transport inhibition [1].

Cryo-EM P-gp Binding Site Structure Mechanism

Encequidar Hydrochloride Applications


Preclinical P-gp Substrate Bioavailability Boosting

For drug discovery teams developing oral candidates that are P-gp substrates, encequidar serves as a validated in vivo tool to increase oral exposure by 5- to 20-fold across rat, dog, and monkey models, enabling proof-of-concept studies without reformulation [1]. Its gut-restricted nature ensures that systemic P-gp function (e.g., at the blood-brain barrier) remains intact, providing a clean model to assess intestinal efflux contributions [2].

Oral Taxane Regimen Development

Encequidar is the key enabling component for oral formulations of paclitaxel and docetaxel, having demonstrated pharmacokinetic equivalence to IV administration in clinical trials [1][2]. This application supports the procurement of encequidar for clinical studies aiming to replace resource-intensive IV infusions with convenient oral dosing, with potential benefits in patient preference and reduced healthcare resource utilization [1].

Intestinal vs. Hepatic P-gp in DMPK Studies

Encequidar's unique gut-restricted profile allows researchers to definitively delineate the roles of intestinal P-gp (inhibited by encequidar) from hepatic/biliary P-gp (unaffected) in the disposition of new chemical entities [1]. This is a critical differentiator from systemically absorbed inhibitors like elacridar, which confound this distinction by inhibiting both intestinal and hepatic P-gp [2]. This application is essential for accurate DMPK modeling and understanding drug-drug interaction liabilities.

Selective P-gp Inhibition in Transporter Research

For in vitro transporter studies requiring high selectivity, encequidar's >1,700-fold preference for P-gp over BCRP makes it a superior reagent compared to dual inhibitors like elacridar or tariquidar [1]. This specificity reduces experimental noise and enables precise quantification of P-gp's contribution to drug transport in cell-based assays like Caco-2 or MDCK-MDR1 monolayers, leading to more robust and interpretable permeability data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encequidar hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.